(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative. Its core consists of a five-membered lactam ring with two ketone groups (2,3-dione), substituted by a 3,4-dichlorophenyl group at position 5, a hydroxymethylidene moiety linked to a 5-methylfuran ring at position 4, and a pyridin-3-ylmethyl group at position 1 . Synthesis of such derivatives typically involves condensation reactions between cyclic diketones and substituted amines or aldehydes under reflux conditions, as demonstrated in related pyrrolidine-2,3-dione syntheses .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-12-4-7-17(30-12)20(27)18-19(14-5-6-15(23)16(24)9-14)26(22(29)21(18)28)11-13-3-2-8-25-10-13/h2-10,19,28H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFWZDWSXIVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CC4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the hydroxy(5-methylfuran-2-yl)methylidene group: This could be done via an aldol condensation reaction.
Incorporation of the 3,4-dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and furan groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance reaction efficiency.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could inhibit or activate enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The target compound’s 3,4-dichlorophenyl group provides strong electron-withdrawing effects, which may enhance receptor binding compared to Compound A’s 3-nitrophenyl group .
- Solubility: The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility relative to Compound A’s nitro-substituted analog, which is more lipophilic . Compound B’s hexahydroquinoline core may reduce solubility due to increased hydrophobicity .
Research Findings and Implications
Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound may confer superior bioactivity over monosubstituted derivatives, as seen in studies where dichloro analogs outperformed nitro or methoxy variants in antimicrobial assays .
Hydrogen-Bonding Capacity: The hydroxymethylidene group in the target compound could enhance binding to microbial targets, a feature absent in non-hydroxylated analogs like Compound B .
Solubility-Bioactivity Balance : While the pyridinylmethyl group improves solubility, its bulkiness may slightly reduce membrane permeability compared to smaller substituents in Compound A .
Biological Activity
The compound (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN2O6, with a molecular weight of 486.9 g/mol. Its structure comprises several functional groups that contribute to its biological activity, including a pyrrolidine core and substituents that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O6 |
| Molecular Weight | 486.9 g/mol |
| Purity | Typically >95% |
| Storage Conditions | According to label instructions |
The biological activity of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders such as diabetes.
- Receptor Modulation : It may act as a modulator of specific receptors, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid and glucose metabolism.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. In vitro studies have demonstrated that it can lower blood glucose levels in diabetic models by modulating key metabolic pathways.
Anticancer Potential
Studies have explored the anticancer activity of the compound against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, indicating potential as an antibiotic agent.
Study 1: Antidiabetic Activity
In a study conducted on diabetic rats, administration of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione resulted in:
- A significant reduction in fasting blood glucose levels.
- Improvement in insulin sensitivity as measured by the HOMA index.
Study 2: Anticancer Activity
A recent study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.
Study 3: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed:
- Minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (4E)-5-(3,4-dichlorophenyl)-pyrrolidine-2,3-dione derivatives?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Condensation of substituted aryl groups with pyrrolidine-2,3-dione precursors under reflux conditions (e.g., using ethanol or DMF as solvents).
- Step 2 : Functionalization of the pyrrolidine core via Knoevenagel or aldol-like reactions to introduce substituents like the 5-methylfuran-2-yl group.
- Step 3 : Optimization of reaction conditions (e.g., temperature, catalysts like palladium or bases) to enhance yield and regioselectivity .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming final product purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry with high precision (mean C–C bond deviation: ~0.002 Å; R-factor: ≤0.05) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl methyl protons at δ ~2.5–3.5 ppm) and confirms substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C₂₄H₁₉Cl₂N₂O₄) .
Advanced Research Questions
Q. What strategies address contradictions in reported synthetic yields or regioselectivity for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) with statistical modeling (e.g., response surface methodology) to identify optimal conditions .
- Cross-Validation : Compare synthetic routes from independent studies (e.g., Gein et al. vs. Nguyen et al.) to reconcile discrepancies in yields. For example, solvent choice (DMF vs. ethanol) may alter reaction kinetics due to polarity effects .
- Mechanistic Studies : Use density functional theory (DFT) to model transition states and predict regioselectivity trends under varying conditions .
Q. How can computational tools predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrrolidine-dione core and active-site residues .
- Quantum Mechanical Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for chemical modifications .
- Pharmacophore Modeling : Map functional groups (e.g., dichlorophenyl, pyridinylmethyl) to identify structural motifs critical for antimicrobial or anti-inflammatory activity .
Q. What analytical techniques resolve challenges in characterizing stereochemical or tautomeric forms?
- Methodological Answer :
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by analyzing chemical shift changes at temperatures from 25°C to −40°C .
- Circular Dichroism (CD) : Differentiate enantiomers in chiral derivatives by measuring Cotton effects in the UV-Vis range .
- Dynamic HPLC : Separate diastereomers using chiral stationary phases (e.g., cellulose-based columns) under gradient elution conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s antimicrobial efficacy?
- Methodological Answer :
- Standardized Assays : Replicate experiments using CLSI or EUCAST guidelines for MIC (minimum inhibitory concentration) determination to minimize protocol variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. fluorophenyl analogs) to isolate contributions of specific groups to bioactivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Gein et al. 2011 vs. Nguyen et al. 2022) to identify trends in potency against Gram-positive vs. Gram-negative bacteria .
Experimental Design Considerations
Q. What experimental designs optimize reaction scalability while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer, reduce side reactions, and scale up synthesis (e.g., yields ≥85% at 100 g scale) .
- In Situ Monitoring : Use inline IR spectroscopy or PAT (Process Analytical Technology) to detect impurities in real time during large-scale production .
- Purification Protocols : Combine recrystallization (e.g., ethanol/water mixtures) with preparative HPLC for ≥99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
